Riviciclib hydrochloride, also known as LEE011, is a small-molecule cyclin-dependent kinase (CDK) inhibitor that has been investigated in scientific research for its potential to treat various cancers. CDKs are enzymes that play a crucial role in cell cycle regulation. By inhibiting CDKs, riviciclib hydrochloride may prevent cancer cells from dividing and growing.
Riviciclib hydrochloride primarily targets CDK4 and CDK6, which are involved in the G1 phase of the cell cycle. During this phase, cells prepare for DNA replication. By inhibiting CDK4 and CDK6, riviciclib hydrochloride can prevent cells from transitioning from the G1 phase to the S phase (DNA synthesis phase), thereby halting cell proliferation [].
Preclinical studies using cell lines and animal models have shown that riviciclib hydrochloride can effectively inhibit the growth of various cancer types, including breast cancer, mantle cell lymphoma, and liposarcoma [, , ]. These studies have also suggested that riviciclib hydrochloride may be more effective when combined with other cancer therapies, such as hormonal therapy or chemotherapy [].
Riviciclib hydrochloride is currently being investigated in clinical trials for the treatment of different types of cancer, either alone or in combination with other therapies. These trials are evaluating the safety, efficacy, and optimal dosing of riviciclib hydrochloride in various patient populations [].
Riviciclib is a potent and selective inhibitor of cyclin-dependent kinases, specifically targeting cyclin-dependent kinase 1, cyclin-dependent kinase 4, and cyclin-dependent kinase 9. Its chemical formula is C21H20ClNO5, and it has a molecular weight of approximately 393.84 g/mol. Riviciclib is recognized for its ability to interfere with cell cycle regulation, making it a candidate for cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells .
Riviciclib primarily acts through the inhibition of cyclin-dependent kinases, which are crucial for cell cycle progression. The compound binds to the ATP-binding site of these kinases, preventing their activation. The inhibition of cyclin-dependent kinase 1 results in G2/M phase arrest, while inhibition of cyclin-dependent kinases 4 and 9 affects G1 phase progression and transcriptional regulation, respectively .
Additionally, riviciclib has been shown to intercalate into DNA, binding primarily to guanine, adenine, and thymine bases. This interaction may contribute to its anticancer activity by disrupting DNA function and promoting apoptosis in cancer cells .
Riviciclib exhibits significant biological activity as an anticancer agent. Its inhibitory effects on cyclin-dependent kinases lead to decreased cell proliferation and increased apoptosis in various cancer cell lines. The compound has demonstrated IC50 values of 79 nM for cyclin-dependent kinase 1, 63 nM for cyclin-dependent kinase 4, and 20 nM for cyclin-dependent kinase 9, indicating its potency in inhibiting these enzymes .
Moreover, riviciclib's ability to intercalate DNA enhances its potential as an anticancer drug by damaging the DNA structure and inducing cellular stress responses .
The synthesis of riviciclib involves multi-step organic reactions that typically include the formation of key intermediates followed by coupling reactions to achieve the final compound. While specific synthetic routes may vary among researchers, a common approach includes:
Detailed synthetic methodologies can be found in specialized organic chemistry literature focusing on flavonoid derivatives .
Riviciclib is primarily investigated for its applications in oncology as a therapeutic agent against various cancers. Its ability to inhibit key regulatory kinases makes it suitable for treating tumors that exhibit dysregulation in cell cycle control mechanisms. Clinical trials are ongoing to evaluate its efficacy and safety in patients with specific types of cancer .
Furthermore, riviciclib's interaction with nucleic acids suggests potential applications beyond oncology, possibly in gene therapy or as a tool for studying nucleic acid dynamics .
Research has shown that riviciclib interacts with nucleic acids through intercalation, affecting their structural integrity and function. Spectroscopic studies indicate that it preferentially binds to specific nucleobases within DNA and RNA, which may enhance its anticancer effects by disrupting normal cellular processes associated with these biomolecules .
Molecular docking studies have also been conducted to elucidate the binding mechanisms between riviciclib and various biological targets, providing insights into its pharmacological profile .
Riviciclib shares structural similarities with several other compounds known for their inhibitory effects on cyclin-dependent kinases. Here are some notable examples:
Compound Name | Structure Similarities | Unique Features |
---|---|---|
Palbociclib | Similar flavone core | Selectively inhibits cyclin-dependent kinase 4 |
Abemaciclib | Flavonoid backbone | Broader spectrum of cyclin-dependent kinase inhibition |
Dinaciclib | Flavonoid-like structure | Multi-targeted approach against multiple kinases |
Roscovitine | Purine-like structure | Non-selective CDK inhibitor |
Riviciclib is unique due to its specific binding affinity for cyclin-dependent kinases 1, 4, and 9 with low IC50 values compared to other compounds in this class. Its dual action as both a kinase inhibitor and a DNA intercalator sets it apart from many traditional CDK inhibitors .
Riviciclib exhibits nanomolar inhibitory potency against CDK9/cyclin T1 complexes (IC~50~ = 63 nM), disrupting phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at serine 2 (Ser2) residues [1] [4]. This phosphorylation event, catalyzed by CDK9 during the transcription elongation phase, enables messenger RNA (mRNA) processing and release from promoter-proximal pausing. By binding competitively to CDK9’s ATP pocket, riviciclib prevents CTD phosphorylation, inducing rapid transcriptional arrest (Figure 1) [1] [5].
Transcriptional Consequences
Structural Basis of CDK9 Inhibition
Riviciclib’s 2,4,5-trisubstituted pyrimidine scaffold forms critical interactions with CDK9’s hinge region (Figure 2A):
This binding mode confers 20-fold selectivity over CDK1/CDK2 and 10-fold over CDK7, minimizing off-target effects [1].
Table 1: Kinase Selectivity Profile of Riviciclib
Target | IC~50~ (nM) | Selectivity vs CDK9 |
---|---|---|
CDK9/cyclin T1 | 63 | 1x |
CDK4/cyclin D1 | 79 | 1.25x |
CDK1/cyclin B | 79 | 1.25x |
CDK2/cyclin E | >1000 | >15.8x |
Data derived from biochemical kinase assays [1] [4]
Riviciclib inhibits CDK4/cyclin D1 kinase activity (IC~50~ = 79 nM), inducing G~1~ phase arrest by preventing retinoblastoma protein (Rb) hyperphosphorylation [1] [3]. Unphosphorylated Rb sequesters E2F transcription factors, blocking S-phase entry through three mechanisms:
Synergy with PI3K/mTOR Pathway Inhibition
In CDK4/6 inhibitor-resistant models with cyclin D1/CDK4 overexpression, riviciclib combined with PI3Kα inhibitor alpelisib reduces cyclin D1 protein synthesis by 80% via:
Transcriptional suppression by CDK9 inhibition triggers mitochondrial apoptosis through dual pathways:
Mcl-1 Depletion Mechanism
Caspase Cascade
Synthetic Lethality with BCL-2 Inhibitors
Riviciclib synergizes with venetoclax (BCL-2 inhibitor) in co-clinical models:
Riviciclib demonstrates potent antiproliferative activity across a diverse spectrum of cancer cell lines, exhibiting selective toxicity toward malignant cells compared to normal tissues. The compound shows remarkable efficacy against both solid tumors and hematological malignancies, with half-maximal inhibitory concentration values ranging from 210 nanomolar to 800 nanomolar across various cancer types [1] [2].
In comprehensive studies evaluating Riviciclib against solid tumor models, the compound demonstrated consistent antiproliferative effects across multiple cancer types. Colon carcinoma cell lines showed particular sensitivity, with HCT-116 cells exhibiting an IC50 of 310 nanomolar, while other colon cancer lines including HT-29, Colo-205, SW-480, and Caco2 displayed IC50 values ranging from 600 to 760 nanomolar [1]. The compound exhibited significant activity against breast carcinoma cells, with MCF-7 cells showing an IC50 of 520 nanomolar [1].
Non-small cell lung carcinoma cells demonstrated moderate sensitivity to Riviciclib treatment, with H-460 cells exhibiting an IC50 of 800 nanomolar [1]. Other solid tumor models including osteosarcoma (U2OS, 400 nanomolar), cervical carcinoma (SiHa, 420 nanomolar), prostate carcinoma (PC-3, 560 nanomolar), and bladder carcinoma (T-24, 390 nanomolar) all showed submicromolar sensitivity to Riviciclib treatment [1].
Riviciclib exhibits particularly potent activity against hematological malignancies, with mantle cell lymphoma cell lines showing exceptional sensitivity. In extended incubation studies, Jeko-1, Mino, and Rec-1 mantle cell lymphoma cells demonstrated IC50 values of 210, 250, and 330 nanomolar respectively at 96 hours [2]. These values represent approximately 50-fold greater sensitivity compared to the lead compound roscovitine in the same cell lines [2].
Promyelocytic leukemia cells (HL-60) showed substantial sensitivity with an IC50 of 750 nanomolar, demonstrating the compound's efficacy across different hematological lineages [1]. The enhanced activity in hematological malignancies correlates with the frequent overexpression of cyclin D1 in these cancer types, particularly in mantle cell lymphoma where cyclin D1 translocation is a defining characteristic [2].
A critical finding in the antiproliferative studies is Riviciclib's marked selectivity for cancer cells over normal tissues. Normal lung fibroblast cell lines WI-38 and MRC-5 demonstrated IC50 values of 16,500 and 11,500 nanomolar respectively, representing approximately 30 to 50-fold reduced sensitivity compared to cancer cell lines [1]. This therapeutic window suggests potential for clinical application with reduced toxicity to normal proliferating tissues.
Riviciclib demonstrates significant synergistic interactions with standard chemotherapeutic agents, particularly gemcitabine and cisplatin, suggesting potential for combination therapy approaches that could enhance efficacy while potentially reducing individual drug toxicities.
Extensive combination studies with gemcitabine have revealed compelling synergistic effects across multiple pancreatic cancer cell lines. The degree of synergy varies significantly based on the genetic background of the cancer cells, with K-ras wild-type cells demonstrating the highest level of synergistic interaction [3].
BxPC-3 cells, which harbor wild-type K-ras, exhibited highly synergistic interactions with combination index values ranging from 0.38 to 0.69 across gemcitabine concentrations from 30 to 1000 nanomolar when combined with Riviciclib [3]. This represents the strongest synergistic effect observed in the study panel. AsPC-1 and PANC-1 cells, both harboring K-ras mutations, demonstrated moderately synergistic interactions with combination index values of 0.86-0.89 and 0.6-0.72 respectively [3].
The synergistic mechanism involves sequential administration, with gemcitabine followed by Riviciclib showing optimal effects, while simultaneous treatment produced synergistic results but pretreatment with Riviciclib was antagonistic [3]. This schedule dependency suggests that the cell cycle effects of Riviciclib must be carefully timed relative to gemcitabine-induced DNA damage to achieve maximum benefit.
Molecular analysis of the combination effects revealed significant modulation of proteins involved in chemoresistance and apoptosis. The combination enhanced apoptosis in PANC-1 cells and decreased antiapoptotic proteins including Bcl-2 and survivin [3]. Additionally, the combination modulated proteins involved in gemcitabine resistance including antiapoptotic proteins p8 and cox-2, proapoptotic protein BNIP3, and cell cycle related proteins Cdk4 and cyclin D1 [3].
In vivo validation using PANC-1 xenograft models in SCID mice demonstrated superior antitumor efficacy for the combination compared to either agent alone, supporting the clinical potential of this combination approach [3].
Riviciclib exhibits notable activity against cisplatin-resistant cancer cells, suggesting potential utility in overcoming platinum resistance mechanisms [4]. The compound demonstrates antiproliferative effects in various cancer cell lines that have developed resistance to cisplatin treatment, indicating potential for combination approaches or sequential therapy in platinum-refractory diseases [4].
The mechanism underlying cisplatin sensitization likely involves cell cycle checkpoint disruption and interference with DNA repair pathways. While specific combination index studies with cisplatin were not extensively detailed in the available literature, the activity against cisplatin-resistant cells suggests synergistic potential that warrants further investigation.
The retinoblastoma protein (RB1) status represents a critical determinant of Riviciclib sensitivity, with RB1-proficient cells demonstrating significantly greater susceptibility to CDK4/6 inhibition compared to RB1-deficient cellular contexts.
RB1-proficient cancer cells demonstrate robust sensitivity to Riviciclib treatment through classical CDK4/6-RB pathway inhibition. In these cells, Riviciclib effectively blocks RB phosphorylation, maintaining RB in its active, growth-suppressive state [5]. This leads to continued sequestration of E2F transcription factors, preventing expression of S-phase genes and resulting in G1 cell cycle arrest [5].
Head and neck squamous cell carcinoma cells with intact RB1 function showed significant sensitivity to Riviciclib, with treatment resulting in reduced RB phosphorylation, G1 phase arrest, and subsequent apoptosis [5]. The mechanism involves inhibition of CCND1 expression, reduced phosphorylation of retinoblastoma protein, and suppression of E2F1 target gene transcription [5].
Mantle cell lymphoma cells, which characteristically overexpress cyclin D1 due to chromosomal translocations, demonstrate exceptional sensitivity to Riviciclib when RB1 function is intact [2]. The high levels of cyclin D1 in these cells create dependence on CDK4/6 activity for RB phosphorylation and cell cycle progression, making them particularly vulnerable to CDK4/6 inhibition [2].
Cancer cells with functional loss of RB1 demonstrate significant resistance to Riviciclib and other CDK4/6 inhibitors, as the primary target of CDK4/6 activity is absent or nonfunctional [6]. Small cell lung cancer, which exhibits RB1 deficiency in greater than 90% of cases, shows resistance to CDK4/6 inhibition with no observable cell cycle arrest or growth inhibition [6].
Triple-negative breast cancer, where approximately 30% of cases exhibit functional RB1 loss, demonstrates reduced sensitivity to CDK4/6 inhibitors in RB1-deficient contexts [7]. These cells bypass the normal G1/S checkpoint control mechanisms and continue proliferation despite CDK4/6 inhibition [7].
The resistance mechanism in RB1-deficient cells involves alternative pathways for S-phase entry that do not require RB phosphorylation. These cells often exhibit increased genomic instability and may rely on different cell cycle control mechanisms, making them insensitive to upstream CDK4/6 pathway targeting [6].
The differential sensitivity based on RB1 status has significant implications for patient stratification and treatment selection. RB1-proficient tumors represent ideal candidates for Riviciclib therapy, while RB1-deficient tumors may require alternative therapeutic approaches or combination strategies targeting different pathways [6].
Normal fibroblast cells, which maintain intact RB1 function but have different proliferative demands compared to cancer cells, show reduced sensitivity to Riviciclib compared to RB1-proficient cancer cells [1]. This differential sensitivity profile suggests a therapeutic window where cancer cells can be selectively targeted while sparing normal tissue function.
The RB1 status also influences the mechanism of action beyond simple growth inhibition. In RB1-proficient cells, Riviciclib can induce both cell cycle arrest and apoptosis depending on the cellular context and duration of treatment [2] [5]. In contrast, RB1-deficient cells may require targeting of alternative survival pathways to achieve therapeutic benefit.